

Commercial Availability and Technical Guide for 2-Chloro-1-phenylethanol

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Compound of Interest

Compound Name: **2-Chloro-1-phenylethanol**

Cat. No.: **B167369**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for **2-Chloro-1-phenylethanol**. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important chiral intermediate for pharmaceutical and fine chemical synthesis. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes.

Commercial Availability and Suppliers

2-Chloro-1-phenylethanol is commercially available from a variety of chemical suppliers, primarily as a racemic mixture and as individual (R)- and (S)-enantiomers. The typical purity offered is $\geq 97\%$. Below is a summary of prominent suppliers and their product offerings.

Supplier	Product Name	CAS Number	Purity	Available Forms
Thermo Scientific Chemicals (formerly Alfa Aesar)	(+/-)-2-Chloro-1-phenylethanol	1674-30-2	≥96.0% (GC)	Liquid
Sigma-Aldrich	(R)-(-)-2-Chloro-1-phenylethanol	56751-12-3	97%	Liquid
(S)-(+)-2-Chloro-1-phenylethanol	70111-05-6	≥98% (GC)	Liquid	
Tokyo Chemical Industry (TCI)	2-Chloro-1-phenylethanol	1674-30-2	>98.0% (GC)	Liquid
Chem-Impex International	(R)-(-)-2-Chloro-1-phenylethanol	56751-12-3	-	Liquid
(S)-(+)-2-Chloro-1-phenylethanol	70111-05-6	≥ 98% (GC)	Liquid	
LookChem	(+/-)-2-Chloro-1-phenylethanol	1674-30-2	95.00% to 97%	Liquid

Quantitative Data

The following tables summarize the key physical and chemical properties of **2-Chloro-1-phenylethanol** based on data from supplier specifications and Certificates of Analysis.[\[1\]](#)[\[2\]](#)

Table 2.1: General Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₉ ClO	[2]
Molecular Weight	156.61 g/mol	[1]
Appearance	Clear colorless to yellow or yellow/green liquid	[2]
CAS Number (Racemate)	1674-30-2	[2]
CAS Number (R)-enantiomer	56751-12-3	[1]
CAS Number (S)-enantiomer	70111-05-6	

Table 2.2: Physical and Chemical Properties

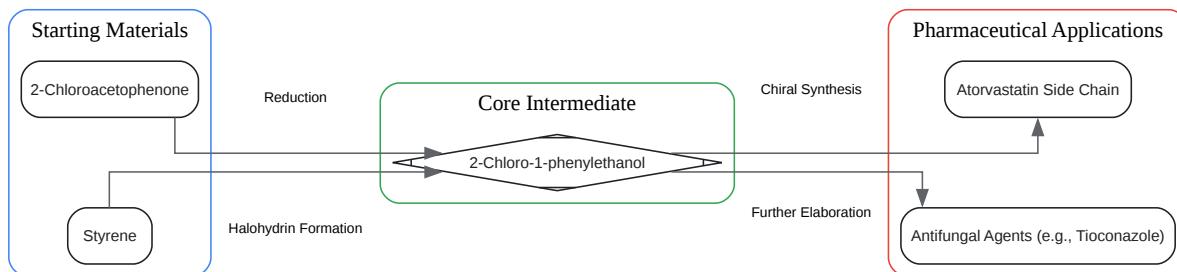
Property	Value	Conditions
Purity (GC)	≥96.0% - >98.0%	-
Refractive Index (n ₂₀ /D)	1.5455 - 1.5535	@ 20°C
Density	1.185 g/mL	@ 25°C
Boiling Point	114 °C	@ 10 mmHg
Flash Point	114.2 °C	Closed cup
Optical Rotation ([α] ₂₀ /D)	-48° (c=2.8 in cyclohexane) for (R)-enantiomer	-

Applications in Drug Development

2-Chloro-1-phenylethanol, particularly its chiral enantiomers, serves as a crucial building block in the synthesis of various pharmaceuticals. Its primary application lies in the construction of chiral side chains of blockbuster drugs.[3]

One of the most notable applications is in the synthesis of the cholesterol-lowering drug Atorvastatin (Lipitor). The chiral side chain of Atorvastatin is synthesized from **(R)-2-chloro-1-phenylethanol**, highlighting the importance of enantiopurity in the final drug's efficacy.[3] It is also a key intermediate for a class of antifungal agents. The configuration of the **2-chloro-1-**

phenylethanol core is a determining factor for the stereochemistry of phenethylimidazole antifungal drugs like tioconazole.[4]



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Synthesis Pathways of **2-Chloro-1-phenylethanol** and its Applications.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **2-Chloro-1-phenylethanol**.

Synthesis Protocols

This method is adapted from the synthesis of the analogous 2-bromo-1-phenylethanol.[5]

Materials:

- Styrene
- N-Chlorosuccinimide (NCS)
- Dimethyl sulfoxide (DMSO)
- Water
- Diethyl ether

- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve styrene (1 equivalent) in a 1:1 mixture of DMSO and water.
- Cool the mixture in an ice bath and add N-Chlorosuccinimide (1.1 equivalents) portion-wise with stirring.
- Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
- Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
- Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude **2-Chloro-1-phenylethanol**.
- Purify the crude product by column chromatography on silica gel.

This protocol is based on a patented method utilizing baker's yeast for the asymmetric reduction of 2-chloroacetophenone.[\[4\]](#)

Materials:

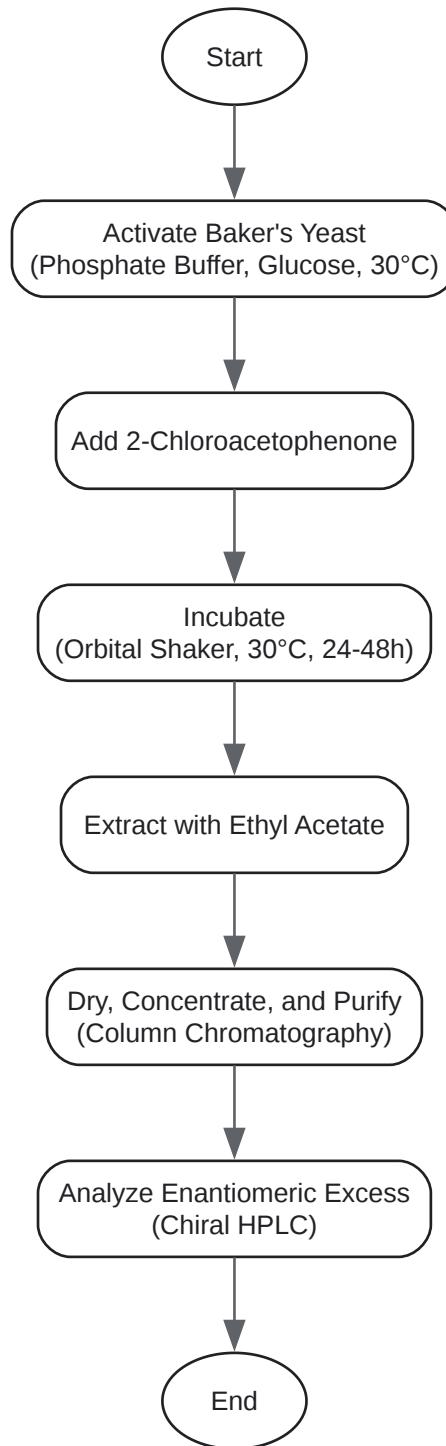
- 2-Chloroacetophenone

- Baker's yeast (*Saccharomyces cerevisiae*)
- Glucose
- Phosphate buffer (pH 7.0)
- Erlenmeyer flask
- Orbital shaker
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Activate the baker's yeast by suspending it in a phosphate buffer (pH 7.0) containing glucose in an Erlenmeyer flask.
- Incubate the mixture in an orbital shaker at 30°C for 30 minutes.
- Add 2-chloroacetophenone to the activated yeast culture.
- Continue the incubation in the orbital shaker at 30°C for 24-48 hours. Monitor the reaction progress by GC or TLC.
- After the reaction is complete, extract the mixture with ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting **(S)-2-chloro-1-phenylethanol** can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.

Asymmetric Synthesis Workflow



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Biocatalytic Synthesis Workflow.

Analytical Protocols

This is a general method adaptable for the analysis of **2-Chloro-1-phenylethanol**, based on protocols for similar compounds.[\[6\]](#)[\[7\]](#)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

GC-MS Conditions:

- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness
- Carrier Gas: Helium, constant flow of 1.0 mL/min
- Inlet Temperature: 250°C
- Injection Volume: 1 μ L
- Split Ratio: 50:1
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp: 10°C/min to 240°C
 - Hold at 240°C for 5 minutes
- MS Transfer Line Temperature: 250°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Impact (EI) at 70 eV
- Mass Range: m/z 40-300

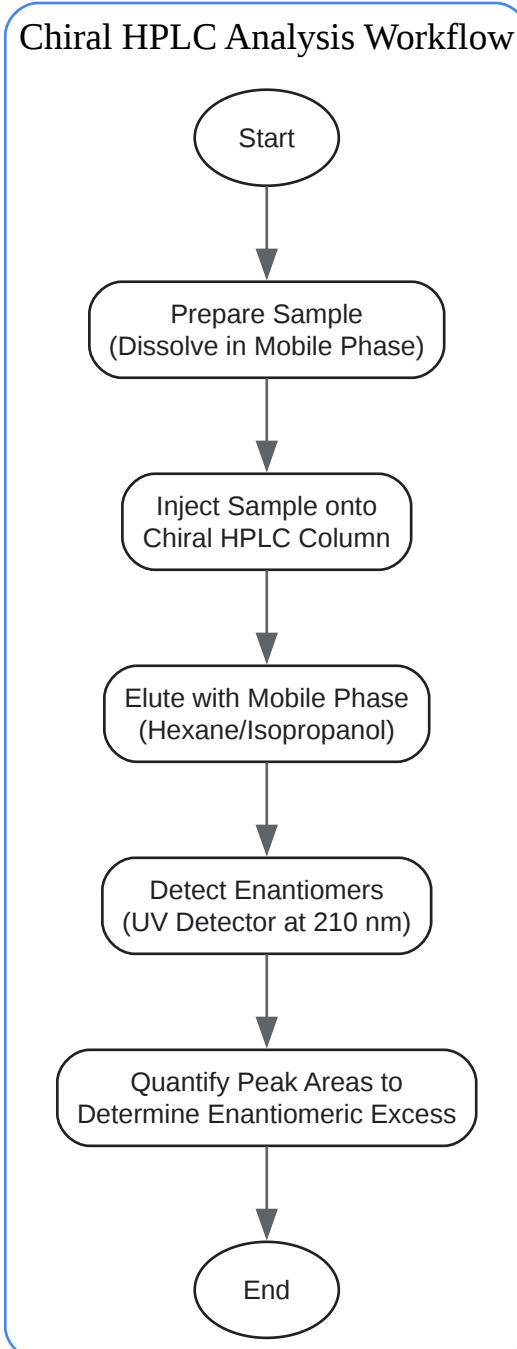
This protocol provides a starting point for the chiral separation of **2-Chloro-1-phenylethanol** enantiomers, based on general methods for chiral alcohols.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)

HPLC Conditions:

- Column: Chiralcel OD-H (250 x 4.6 mm, 5 μ m)
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection: UV at 210 nm
- Injection Volume: 10 μ L
- Sample Preparation: Dissolve the sample in the mobile phase.



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Chiral HPLC Analysis Workflow.

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